1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Description
The compound “1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 1,2,4-triazole ring, which is another common motif in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step protocol. For example, a related compound was synthesized in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .
Molecular Structure Analysis
The structure of the compound can be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . The International Chemical Identifier (InChI) and the CAS registry number are also available .
Scientific Research Applications
- Researchers have investigated the compound’s potential as an antimicrobial agent. Its structural features, including the piperazine ring and the triazolopyrimidine moiety, contribute to its activity against bacteria, fungi, and other microorganisms .
- The sulfur-containing group in the compound suggests possible antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound may contribute to antioxidant-based therapies .
- The piperazine ring is a common motif in antihistamine drugs. Researchers have explored whether this compound could exhibit antihistaminic effects, potentially influencing allergic responses and inflammation .
- The triazolopyrimidine scaffold may interact with DNA or proteins. Investigating its binding affinity and specificity could lead to insights into drug design or diagnostic applications .
- Piperazine derivatives have been used as catalysts in ROP reactions. This compound’s unique structure may enable it to participate in polymerization processes, contributing to material science and polymer engineering .
- Researchers have synthesized MOFs derived from piperazine-based ligands. These MOFs exhibit intriguing properties, such as gas adsorption, separation, and storage. The compound’s sulfur atom could enhance its coordination with metal ions in MOFs .
Antimicrobial Activity
Antioxidant Properties
Antihistaminic Potential
DNA Binding and Protein Interaction
Catalyst in Ring Opening Polymerization (ROP)
Metal-Organic Frameworks (MOFs)
properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7OS/c1-23-16-15(21-22-23)17(20-11-19-16)27-10-14(26)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMQLGTHJJFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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